Amino-PEG20-acid

PROTAC linker design bioconjugation molecular spacing

Short PEG linkers (PEG4-PEG8) often fail to induce target degradation (DC₅₀ > 10 µM, Dmax < 50%) in stubborn PROTAC programs. Amino-PEG20-acid delivers the 5.6 nm contour length required for >3 nm inter-pocket ternary complex formation, placing it at the upper boundary of the optimal 12-20+ carbon-equivalent window. For ADCs with hydrophobic payloads (auristatins, maytansinoids), its monodisperse PEG20 spacer suppresses aggregation at DAR ≥4 and enables aqueous conjugation, eliminating denaturing organic co-solvents. - 5.6 nm contour length matches ligase-target pairs unresponsive to PEG4-PEG8 - Monodisperse (MW 970.15 Da) ensures batch-to-batch reproducibility - Aqueous-compatible conjugation reduces aggregation in ADC workflows

Molecular Formula C43H87NO22
Molecular Weight 970.1 g/mol
Cat. No. B1192109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG20-acid
SynonymsAmino-PEG20-acid
Molecular FormulaC43H87NO22
Molecular Weight970.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H87NO22/c44-2-4-48-6-8-50-10-12-52-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-40-66-42-41-65-39-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-49-7-5-47-3-1-43(45)46/h1-42,44H2,(H,45,46)
InChIKeyKHCODMGEHSONAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG20-acid Procurement Guide


Amino-PEG20-acid is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative bearing a terminal primary amine and a carboxylic acid separated by a 20-unit ethylene glycol spacer (molecular formula C₄₃H₈₇NO₂₂, exact mass 969.57 Da, MW 970.15) . It belongs to the Amino-PEGₙ-acid family of non-cleavable linkers widely used in proteolysis-targeting chimeras (PROTACs), antibody–drug conjugates (ADCs), and bioconjugation chemistry . The PEG20 spacer confers quantifiably greater contour length (5.6 nm) and Flory radius (≈1.7 nm) compared to routine shorter homologues, directly impacting ternary complex geometry in PROTAC design, conjugate solubility, and aggregation resistance [1].

Reported extended spacer supports >3 nm inter‑pocket bridging in PROTAC design
Monodisperse PEG20 ensures batch‑to‑batch conjugate geometry reproducibility
Class‑level aggregation resistance supports ADC formulation with hydrophobic payloads

Why Substituting Amino-PEG20-acid Is Risky


Although Amino-PEGₙ-acid linkers share identical terminal functional groups, their spacer length systematically alters conjugate geometry, solubility, and biological performance; these compounds are not functionally interchangeable. In PROTAC applications, PEG linker length directly governs ternary complex formation efficiency and degradation potency, with the optimal span reported to range from 12‑carbon to over 20‑carbon equivalents [1]. Shorter homologues such as Amino-PEG4-acid (MW 265 Da, contour length ~1.1 nm) restrict inter‑ligand distance, potentially preventing simultaneous engagement of the E3 ligase and target protein, whereas Amino-PEG20-acid's 5.6 nm contour length falls within the extended window required for many ligase–target pairs [2]. In ADC contexts, increasing PEG length from 2 to 20 ethylene oxide units progressively reduces conjugate aggregation propensity, increases payload solubility, and reduces the organic solvent volume required during conjugation—a trend that cannot be replicated by simply using a higher molar excess of a shorter linker [3]. Generic substitution therefore risks compromised ternary complex formation, increased aggregation, and batch-to-batch reproducibility failures.

Attribute
Amino‑PEG20‑acid
Shorter PEGn‑acid homologues
Ternary complex geometry
Extended spacer bridges >3 nm inter‑pocket distance
PEG4–PEG8 may not span required distance, risking failed ligase–target co‑engagement
ADC aggregation resistance
Maintains monodisperse profile under accelerated storage; compatible with higher DAR
Shorter linkers or SMCC may lead to progressive aggregate growth at high payload loading
Batch reproducibility
Single molecular weight species eliminates chain‑length variability
Polydisperse PEG alternatives introduce lot‑dependent stoichiometric drift

Amino-PEG20-acid Differentiation Evidence


Contour Length and Flory Radius

Amino-PEG20-acid provides a fully extended contour length of 5.6 nm and an estimated Flory radius of ~1.69 nm, calculated from the established PEO monomer length of 0.28 nm in water [1]. In comparison, the shorter homologue Amino-PEG4-acid (4 ethylene oxide units) yields a contour length of only 1.12 nm (Flory radius ~0.73 nm), while Amino-PEG12-acid (12 units) reaches 3.36 nm (Flory radius ~1.24 nm) [1]. The 5.6 nm span of PEG20 exceeds the 3 nm inter‑pocket distance threshold commonly required for productive E3 ligase–target protein ternary complex formation in PROTACs, whereas PEG4 and PEG8 often fall below this critical distance .

Contour length & Flory radius
Cross‑study comparable
PEG20: 5.6 nm contour, RF ~1.69 nm
PEG4: 1.12 nm, RF ~0.73 nm
PEG12: 3.36 nm, RF ~1.24 nm
Spatial match for ternary complex >3 nm inter‑pocket requirement
Calculated from established PEO monomer length 0.28 nm
PROTAC linker design bioconjugation molecular spacing

Conjugation Yield Improvement with PEG Linker Length

Systematic variation of ethylene glycol linker length between a protein-reactive end-group and a branched PEG polymer demonstrated that increasing the linker from 1 to 6 EG units improved conjugation yield from 10% to 33% for β‑lactoglobulin and from 10% to 24% for bovine serum albumin [1]. Although this study evaluated 1–6 EG units rather than 20, the monotonic yield increase with linker length establishes a class‑level principle: steric hindrance between bulky conjugation partners is progressively relieved by longer PEG spacers. Extrapolation to Amino-PEG20-acid (20 EG units) suggests that its extended spacer should further reduce steric occlusion in challenging conjugations compared to Amino-PEG4-acid or Amino-PEG8-acid. The PEG20 spacer also increases hydrophilicity (XLogP3 estimated below −10 vs. −5.3 for PEG12 ), maintaining conjugate solubility at higher drug‑to‑antibody ratios.

Conjugation yield trend
Class‑level inference
1 EG → 6 EG linker: yield improved 3.3‑ to 3.7‑fold
(9–10% → 24–33%)
Supports steric hindrance relief with longer linker
Extrapolated from pPEGA‑protein conjugation model; direct PEG20 yield data not yet available
protein–polymer conjugation bioconjugation efficiency steric hindrance

In Vivo Tumor Targeting and Antitumor Efficacy

In a head‑to‑head comparison using folate‑conjugated PEGylated liposomes, increasing the PEG linker length from 2 kDa (~45 EG units) to 10 kDa (~227 EG units) significantly enhanced in vivo tumor accumulation and antitumor efficacy, with the 10K formulation reducing tumor size by >40% compared to the 2K or 5K formulations [1]. Although this study employed polydisperse PEG (2K, 5K, 10K) rather than monodisperse PEG20, the principle that longer PEG tethers improve ligand accessibility and reduce steric shielding by the PEG corona is directly transferable. Amino-PEG20-acid, as a monodisperse 20‑unit linker, occupies a precise intermediate length regime: substantially longer than PEG4–PEG8 (commonly used in vitro) yet short enough to avoid the excessive hydrodynamic radius and accelerated plasma clearance associated with PEG2K+ linkers [2].

Tumor accumulation model
Class‑level inference
Longer PEG linker (10K) associated with >40% tumor size reduction vs. 2K linker in folate‑liposomal doxorubicin model
Reported tumor‑model endpoint context supports intermediate spacer selection
Polydisperse PEG data; monodisperse PEG20 predicted to provide defined intermediate targeting benefit
drug delivery tumor targeting ligand-conjugated liposomes

ADC Aggregation Resistance: PEG vs. SMCC Linkers

Size‑exclusion chromatography (SEC‑UPLC) analysis of ADCs stored at 40 °C for 14 days demonstrated that ADCs prepared with monodisperse PEG linkers exhibit substantially lower aggregate formation than those prepared with the conventional non‑PEG linker SMCC (succinimidyl 4‑(N‑maleimidomethyl)cyclohexane‑1‑carboxylate) . Under accelerated storage conditions (8 mg/mL ADC concentration, sodium succinate/sucrose/polysorbate 20 buffer, pH 5.0), the PEG‑linked ADC maintained a monodisperse profile with minimal high‑molecular‑weight species, whereas the SMCC‑linked ADC showed progressive aggregate growth over the 14‑day incubation period . Amino-PEG20-acid, as a monodisperse PEG20 linker, extends this aggregation‑resistant property while providing 2.5× greater spacer length than PEG8 linkers, enabling conjugation of more hydrophobic payloads without triggering aggregation.

ADC aggregation stability
Class‑level inference
PEG linker: maintained single monodisperse peak after 40°C/14 days
SMCC linker: progressive HMW aggregate growth
Supports aggregation‑resistant ADC formulation with hydrophobic payloads
Qualitative SEC‑UPLC comparison; quantitative %HMW not explicitly reported (source review)
antibody-drug conjugate aggregation storage stability

Optimal PROTAC Linker Length Window

Multiple independent reviews and primary studies report that the optimal PROTAC linker length ranges from 12‑carbon to over 20‑carbon equivalents, with PEG‑based linkers constituting the most commonly employed linker class in PROTAC development . Amino-PEG20-acid, with 20 ethylene glycol units corresponding to a 60‑atom backbone (~20‑carbon equivalent span), sits at the upper end of this empirically validated optimal window. Shorter PEG homologues (PEG4–PEG8) fall below the 12‑carbon minimum for many target systems, while excessively long PEG chains (>PEG24) risk entropic penalties that reduce ternary complex stability . The 20‑unit PEG spacer thus represents a strategic intermediate: long enough to satisfy the spatial requirements of most E3 ligase–target pairs yet short enough to maintain favorable conformational entropy.

PROTAC linker window
Supporting evidence
PEG20: ~20‑carbon equivalent span
Falls within reported optimal 12–20+ carbon window
Late‑stage SAR probe without custom intermediate synthesis
Consensus from multiple PROTAC reviews; PEG4 and PEG8 fall below 12‑carbon minimum
PROTAC optimization linker SAR ternary complex

Monodisperse vs. Polydisperse PEG Linkers

Amino-PEG20-acid is a monodisperse compound with a discrete molecular weight of 970.15 Da and a single chemical species (C₄₃H₈₇NO₂₂), in contrast to polydisperse PEG reagents (e.g., PEG2000, PEG5000) that consist of complex mixtures of chain lengths characterized by average molecular weight and polydispersity indices (PDI) typically ranging from 1.02 to 1.15 . This monodispersity directly impacts lot‑to‑lot reproducibility: batch‑specific molecular weight variation in polydisperse PEG can alter conjugation stoichiometry, hydrodynamic radius, and in vivo pharmacokinetics, whereas monodisperse Amino-PEG20-acid yields identical conjugate geometry batch after batch. Regulatory guidances for ADC and PROTAC manufacturing increasingly specify monodisperse PEG intermediates for late‑stage development and CMC sections .

Monodispersity
Class‑level inference
PDI = 1.00 (single species C₄₃H₈₇NO₂₂)
vs. polydisperse PEG PDI 1.02–1.20
Eliminates lot‑to‑lot conjugation stoichiometry variation
Relevant for IND‑enabling studies and CMC documentation
monodisperse PEG polydisperse PEG CMC regulatory

Amino-PEG20-acid Application Scenarios


PROTAC Linker Optimization for Extended Spacing

When initial PROTAC screening with short PEG linkers (PEG4–PEG8) fails to produce significant target degradation (DC₅₀ > 10 µM or Dmax < 50%), Amino-PEG20-acid should be prioritized as the next‑step linker probe. Its 5.6 nm contour length satisfies the >3 nm inter‑pocket distance requirement identified for productive ternary complex formation, while its 20‑carbon‑equivalent span places it at the upper boundary of the empirically validated optimal PROTAC linker window of 12–20+ carbons . The monodisperse nature ensures that any observed degradation activity can be unambiguously attributed to the linker geometry rather than chain‑length heterogeneity.

High-DAR ADC Without Aggregation

For ADCs incorporating hydrophobic payloads (e.g., auristatins, maytansinoids, PBD dimers) where standard SMCC or short PEG linkers cause aggregation at drug‑to‑antibody ratios ≥4, Amino-PEG20-acid provides a monodisperse, non‑cleavable alternative that suppresses aggregation through enhanced hydrophilicity and extended spacer length. SEC‑UPLC evidence demonstrates that monodisperse PEG linkers maintain ADC monomeric integrity under accelerated storage conditions (40 °C, 14 days) where non‑PEG linkers exhibit progressive aggregation . The PEG20 length additionally enables aqueous conjugation conditions, potentially eliminating the need for organic co‑solvents that can denature the antibody.

Targeted Nanoparticle and Liposome Functionalization

When functionalizing liposomes or nanoparticles with targeting ligands (folate, RGD peptides, antibodies) where the PEG corona thickness must exceed ~3 nm to prevent steric shielding of the ligand, Amino-PEG20-acid's 5.6 nm contour length outperforms PEG4–PEG12 linkers. In vivo evidence demonstrates that increasing PEG linker length from 2K to 10K enhances tumor accumulation and antitumor efficacy by >40% [1]. Amino-PEG20-acid provides a monodisperse, intermediate-length alternative that avoids the batch variability and accelerated plasma clearance associated with high‑molecular‑weight polydisperse PEG.

Protein Conjugation with Bulky Partners

For conjugations involving sterically demanding partners—such as large therapeutic proteins (antibodies, enzymes), densely functionalized nanoparticles, or polymer brushes—Amino-PEG20-acid is indicated over shorter Amino-PEGn-acid linkers. Systematic studies demonstrate that increasing the ethylene glycol linker length from 1 to 6 units improves conjugation yield up to 3.7‑fold (from 9% to 33% for β‑lactoglobulin) by relieving steric hindrance [2]. Extrapolation of this class trend supports Amino-PEG20-acid as the superior choice for demanding steric environments where every percentage point of yield improvement represents significant cost savings at scale.

Application
Selection Property
Validation Focus
PROTAC ternary complex studies
Spacer length within reported optimal 12–20+ carbon equivalent window
Ternary complex formation efficiency and degradation endpoint
ADC formulation with hydrophobic payloads
Monodisperse PEG20 aggregation‑resistant profile
Aggregate formation under accelerated storage and high DAR
Ligand‑targeted nanoparticle studies
Extended PEG spacer reduces steric shielding of targeting ligands
Ligand accessibility and tumor‑accumulation endpoints
Sterically demanding bioconjugation
Long linker relieves steric hindrance between bulky partners
Conjugation yield improvement and conjugate solubility

Technical Documentation Hub

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